molecular formula C5H5Br B6283833 1-bromo-1-ethynylcyclopropane CAS No. 2763756-15-4

1-bromo-1-ethynylcyclopropane

Cat. No.: B6283833
CAS No.: 2763756-15-4
M. Wt: 145
InChI Key:
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Description

1-Bromo-1-ethynylcyclopropane is an organic compound with the molecular formula C₅H₅Br It is characterized by a cyclopropane ring substituted with a bromine atom and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-ethynylcyclopropane can be synthesized through various methods. One common approach involves the bromination of cyclopropane derivatives. For instance, bromocyclopropane can be prepared by reacting cyclopropanecarboxylic acid with bromine in the presence of red mercuric oxide and tetrachloroethane . The reaction is mildly exothermic and requires careful temperature control to optimize yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes. These processes are designed to ensure high purity and yield, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-ethynylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclopropane derivatives.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as hydrogen halides, to form substituted alkenes.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form cyclopropanones or reduction to yield cyclopropanes.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia under mild conditions.

    Addition Reactions: Often require the presence of catalysts such as palladium or platinum to facilitate the reaction.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Substituted cyclopropanes
  • Cyclopropanones
  • Substituted alkenes

Scientific Research Applications

1-Bromo-1-ethynylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclopropane derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-bromo-1-ethynylcyclopropane involves its interaction with various molecular targets. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

1-Bromo-1-ethynylcyclopropane can be compared with other similar compounds, such as:

Uniqueness: The presence of both a bromine atom and an ethynyl group on the cyclopropane ring makes this compound unique

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-1-ethynylcyclopropane can be achieved through a multi-step process involving the conversion of readily available starting materials.", "Starting Materials": [ "Cyclopropane", "Sodium amide", "Bromoethyne", "Diethyl ether", "Hydrogen bromide" ], "Reaction": [ "Step 1: Cyclopropane is treated with sodium amide in diethyl ether to form the corresponding cyclopropyl sodium salt.", "Step 2: Bromoethyne is added to the reaction mixture and allowed to react with the cyclopropyl sodium salt to form 1-bromo-1-ethynylcyclopropane.", "Step 3: The reaction mixture is then treated with hydrogen bromide to quench any remaining sodium amide and to protonate the bromoalkyne product.", "Step 4: The product is isolated and purified through standard techniques such as distillation or chromatography." ] }

CAS No.

2763756-15-4

Molecular Formula

C5H5Br

Molecular Weight

145

Purity

95

Origin of Product

United States

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